![molecular formula C18H24F2N6O B2538493 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1040676-41-2](/img/structure/B2538493.png)
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Compounds featuring piperazine linkers have shown potent antibacterial and biofilm inhibition activities against strains like E. coli, S. aureus, and S. mutans. One such compound demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, highlighting its potential as a novel antibacterial agent (Mekky & Sanad, 2020).
- Another study synthesized oxadiazole derivatives that exhibited broad-spectrum antibacterial activities, with certain compounds showing potent activity against Gram-positive bacteria. This research underscores the therapeutic potential of these derivatives in treating bacterial infections (Al-Wahaibi et al., 2021).
Anticancer Applications
- The synthesis of novel N1-(flavon-7-yl)amidrazones incorporating N-piperazines showed significant growth inhibitory and cytotoxic effects on breast cancer (MCF-7 and T47D) and Leukemic (K562) cell lines. These findings suggest the potential of these compounds as anticancer drugs, offering a basis for further exploration in cancer therapy (Abu-Aisheh et al., 2012).
Enzyme Inhibition for Drug Development
- Research involving piperazine derivatives has explored their effectiveness in inhibiting enzymes critical to the survival of pathogenic organisms, indicating potential applications in developing new therapeutic agents. For example, certain derivatives have been identified for their inhibitory activities against MurB enzyme, which is essential for bacterial cell wall synthesis. This enzyme inhibition suggests a mechanism through which these compounds could be developed into antibacterial drugs with novel modes of action (Mekky & Sanad, 2020).
Mécanisme D'action
The mechanism of action for similar compounds involves neuroprotection and anti-inflammatory activity . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given the promising results seen in similar compounds, there may be potential for this compound to be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N6O/c1-18(2,3)11-17(27)25-8-6-24(7-9-25)12-16-21-22-23-26(16)13-4-5-14(19)15(20)10-13/h4-5,10H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKTRMNHUYIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.